molecular formula C21H26N4S B2498597 4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)-2-phenylthiazole CAS No. 1396866-04-8

4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)-2-phenylthiazole

Cat. No.: B2498597
CAS No.: 1396866-04-8
M. Wt: 366.53
InChI Key: WCSDEHSUXVUTGO-UHFFFAOYSA-N
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Description

4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)-2-phenylthiazole: is a complex organic compound featuring a thiazole ring, a piperidine ring, and a pyrazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common synthetic route is the nucleophilic substitution reaction, where a suitable pyrazole derivative reacts with a piperidine derivative to form the intermediate, which is then further reacted with a thiazole precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to form derivatives with different functional groups.

  • Substitution: : Various substituents can be introduced at different positions on the rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as amines, alcohols, and halides can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Thiazole sulfoxides and sulfones.

  • Reduction: : Reduced derivatives with different functional groups.

  • Substitution: : Substituted pyrazoles, piperidines, and thiazoles.

Scientific Research Applications

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its biological activity, including potential antimicrobial and antifungal properties.

  • Medicine: : Investigated for its pharmacological effects, such as anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other thiazole derivatives, piperidine derivatives, and pyrazole derivatives. the presence of all three functional groups in a single molecule sets it apart and may confer unique properties and activities.

List of Similar Compounds

  • Thiazole derivatives: : Various thiazole-based compounds with different substituents.

  • Piperidine derivatives: : Piperidine compounds with different functional groups.

  • Pyrazole derivatives: : Pyrazole compounds with various substituents.

Properties

IUPAC Name

4-[[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]methyl]-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4S/c1-16-12-17(2)25(23-16)13-18-8-10-24(11-9-18)14-20-15-26-21(22-20)19-6-4-3-5-7-19/h3-7,12,15,18H,8-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSDEHSUXVUTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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